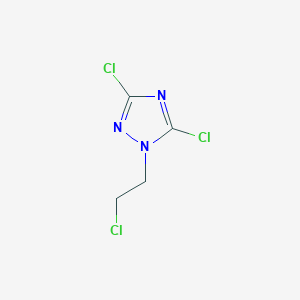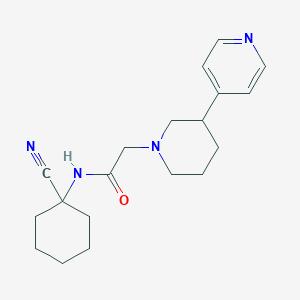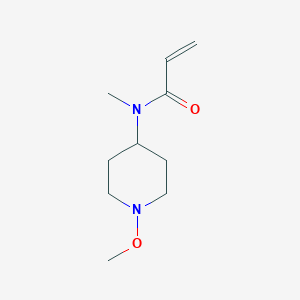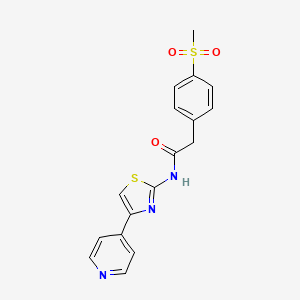
2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfanylpyridine compounds involves the introduction of a thiol group to the pyridine ring. In the context of peptide/protein synthesis, sulfanylmethyl-installed dimethylaminopyridine (compound 2) has been shown to possess an acidic thiol group that is comparable to that in aryl thiols. This is due to the formation of a zwitterion consisting of a thiolate anion and a pyridinium cation, which can be used as an additive for native chemical ligation in peptide synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic techniques such as FT-IR and FT-Raman. For instance, the equilibrium geometry and vibrational wave numbers of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, have been computed using density functional B3LYP method with a 6-311++G(d,p)(5D,7F) basis set. Such studies provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of sulfanylpyridine compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP). For example, the MEP analysis of the aforementioned pyrimidine compound indicates that the negative charge is concentrated around the cyano group, while the positive region is over the phenyl and pyrimidine rings. This suggests how the molecule might interact with other chemical entities and potential sites for reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylpyridine derivatives can be characterized by their vibrational spectral data and theoretical predictions of their nonlinear optical behavior. The NBO analysis of related compounds can reveal information about the stability of the molecule and the preferred conformation of the sulfur atom's lone pairs. Additionally, molecular docking results can suggest potential biological activity, such as inhibitory activity against specific proteins, which may indicate the compound's utility as a chemotherapeutic agent .
科学的研究の応用
Scientific Research Applications of Complex Molecules
Complex molecules like "2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid" may have various scientific research applications, including their role in studying enzyme interactions, understanding metabolic pathways, and exploring potential therapeutic effects.
Metabolic Pathway Exploration : The study of compounds can help in understanding specific metabolic pathways. For instance, research on metabolites such as "thiodiglycolic acid" and its derivatives, identified as major human biotransformation products of S-carboxymethyl-L-cysteine, highlights the importance of studying complex molecules to understand human metabolism and potential therapeutic effects (Hofmann et al., 1991).
Enzyme Interaction Studies : The interactions between complex molecules and enzymes are crucial for drug development and understanding disease mechanisms. For example, studies on cytochrome P450 (CYP) enzymes, which play a significant role in drug metabolism, are vital. Understanding how compounds like heterocyclic amines, which may require metabolism by CYP1A2 for activation, interact with these enzymes can provide insights into the mechanisms of action of potential drugs and carcinogens (Sinha et al., 1994).
Pharmacokinetics and Pharmacodynamics : Research into the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds informs their absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the PK and PD analysis of AM103, a novel inhibitor, showcases the scientific application of complex molecules in evaluating their therapeutic potential and safety profile (Bain et al., 2010).
Toxicology and Safety Studies : Understanding the toxicological profile of chemical compounds is essential for assessing their safety. Studies on the urinary excretion of flavonoids and hydroxycinnamic acids in humans after consumption of a crude extract from Equisetum arvense illustrate the application of complex molecules in toxicology research (Graefe & Veit, 1999).
特性
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-8-11(2)18-15(13(10)9-17)21-14(16(19)20)12-6-4-3-5-7-12/h3-8,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOWBUMDXEGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)

![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)
![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)


![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)
